CID 12014921
Description
CID 12014921 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546) are characterized by their molecular structures, biological activities, and chromatographic behaviors . Similarly, compounds such as CAS 1254115-23-5 (CID 57416287) include data on solubility, bioavailability, and synthetic pathways . Assuming this compound follows this framework, its introduction would encompass:
- Molecular identity: Molecular formula, weight, and structural features (e.g., functional groups, stereochemistry).
- Applications: Potential roles in pharmaceuticals, agrochemicals, or biochemical research, inferred from similar compounds .
- Research gaps: Absence of direct literature on this compound necessitates reliance on comparative methodologies for analysis.
Properties
InChI |
InChI=1S/C6H14NSi/c1-8(2)7-5-3-4-6-7/h3-6H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMRVELBQCLALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30810058 | |
| Record name | 1-(Dimethylsilyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30810058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62281-51-0 | |
| Record name | 1-(Dimethylsilyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30810058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for 1-(Dimethylsilyl)pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylsilyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted amines.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted amines.
Substitution: Various silyl-substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Dimethylsilyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silyl-protected amines and other functionalized compounds.
Biology: The compound is explored for its potential in modifying biomolecules and studying silicon’s role in biological systems.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development and as a tool in medicinal chemistry.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Dimethylsilyl)pyrrolidine exerts its effects is primarily through its ability to form stable silyl-protected intermediates. The dimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison below is hypothetical, modeled after data from structurally related compounds in the evidence. For example, oscillatoxin derivatives and synthetic intermediates (e.g., CAS 7254-19-5) provide benchmarks for physicochemical and pharmacological properties .
Table 1: Comparative Analysis of CID 12014921 and Analogous Compounds
<sup>†</sup> Data for this compound is inferred from PubChem’s general schema due to lack of direct evidence.
Key Findings:
Structural Diversity: Oscillatoxin derivatives (e.g., CID 101283546) are macrocyclic polyketides, while CID 57416287 is a small synthetic molecule.
Pharmacological Potential: Compounds like CID 252137 exhibit CYP1A2 inhibition, suggesting this compound might require similar enzyme interaction studies .
Synthetic Accessibility : Synthetic routes for analogs (e.g., HATU-mediated coupling) could guide this compound’s preparation if its structure aligns with amide/heterocyclic frameworks .
Methodological Considerations:
- Chromatographic Profiling: As demonstrated for ginsenosides, LC-ESI-MS with collision-induced dissociation (CID) could resolve structural ambiguities .
- Literature Review Frameworks : Systematic approaches, as outlined in –20, are critical for contextualizing this compound within existing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
